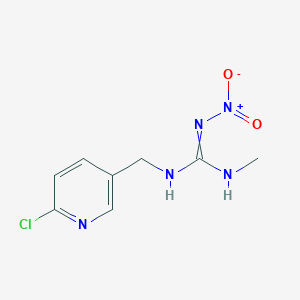
1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine
Cat. No. B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07977496B2
Procedure details


1.3 g of sodium chloride and 4.65 g of water were mixed, and the resulting mixture was cooled to −10 degree centigrade. N,O-dimethyl-N′-nitroisourea (4.5 g, 0.03 mole) was introduced into the above solution, and 0.58 g (4.64 mmole) of 32% NaOH was further added to the suspension and stirred. Thereafter, [(2-chloro-5-pyridyl)methyl]amine (4.93 g, 0.03 mole) was introduced dropwise to the suspension. Sodium chloride was dissolved in water with 78% of the saturated solubility at a water temperature of −10 degree centigrade. The solution was stirred at −10 degree centigrade for 4 hours and then heated to 20 degree centigrade, and further stirred for 6 hours. Then, 35% hydrochloric acid (0.7 g, 6.71 mmole) was added to the suspension so that the pH became not more than 4. The resulting solution was extracted with ethyl acetate and concentrated under a reduced pressure, and then recrystallized. Thus, 6.5 g of a 1-[(2-chloro-5-pyridyl)methyl]-3-methyl-2-nitroguanidine was obtained. The isolated yield at this time was 81%.









Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Na+].[CH3:3][NH:4][C:5](=[N:8][N+:9]([O-:11])=[O:10])OC.[OH-].[Na+].[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][NH2:22])=[CH:17][N:16]=1.Cl>O>[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][NH:22][C:5]([NH:4][CH3:3])=[N:8][N+:9]([O-:11])=[O:10])=[CH:17][N:16]=1 |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
4.65 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(OC)=N[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.58 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
4.93 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1)CN
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture was cooled to −10 degree centigrade
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was further added to the suspension
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at −10 degree centigrade for 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 20 degree centigrade
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
further stirred for 6 hours
|
|
Duration
|
6 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with ethyl acetate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1)CNC(=N[N+](=O)[O-])NC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
